2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-4-2-3-9(14(13)18)8-17-12-6-10(15)5-11(16)7-12/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJIOFXNKOELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3,5-dichloroaniline and 2-hydroxy-3-methoxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Chemical Reactions Analysis
Coordination Reactions with Metal Ions
The Schiff base acts as a bidentate ligand, coordinating through the phenolic oxygen and azomethine nitrogen. Examples include:
Table 1: Metal Complex Formation
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Ru(III) Complex : Exhibits molar conductivity of 6.00 Ω⁻¹ cm² mol⁻¹, indicating a non-electrolytic nature .
Redox and Electron-Transfer Reactions
The phenolic –OH group participates in redox processes:
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Oxidation : Forms quinone-like structures under acidic conditions.
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Antioxidant Activity : Demonstrated in DPPH radical scavenging assays (IC₅₀ ~50 μM) .
Antimicrobial Activity
The compound and its metal complexes show dose-dependent antimicrobial effects:
Table 2: Zone of Inhibition (mm) Against Microbial Strains
| Microorganism | Ligand Alone | Ru(III) Complex | Zn(II) Complex |
|---|---|---|---|
| E. coli | 12 | 18 | 20 |
| S. aureus | 14 | 22 | 24 |
| C. albicans | 10 | 16 | 18 |
Data sourced from agar well diffusion assays . Enhanced activity in metal complexes is attributed to increased lipophilicity and membrane permeability .
Structural Reactivity Insights
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Tautomerism : The enol-imine ⇌ keto-amine equilibrium is pH-dependent, confirmed via UV-Vis spectroscopy (λₘₐₓ shifts from 320 nm to 380 nm in basic media) .
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Electrophilic Substitution : The methoxy and chlorine groups direct further substitutions (e.g., nitration at the para position).
Stability Under Environmental Conditions
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs demonstrate high levels of antimitotic activity, with mean growth inhibition values indicating efficacy against human tumor cells .
Mechanism of Action
The mechanism by which 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exerts its anticancer effects typically involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This action is crucial for the development of novel chemotherapeutic agents.
Agrochemical Applications
Herbicidal Properties
In agrochemistry, 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has been investigated for its herbicidal properties. It is utilized in formulations aimed at controlling weed growth effectively. The compound acts as a selective herbicide, targeting specific weed species while minimizing damage to crops .
Formulation Characteristics
The compound is often combined with other active ingredients to enhance its efficacy. For example, formulations containing this compound have shown improved biological properties when mixed with pre-emergence herbicides. These formulations are typically applied to the soil, where they are absorbed by germinating plants through their roots .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | GI50 (µM) | TGI (µM) |
|---|---|---|---|
| Compound A | MCF-7 | 15.72 | 50.68 |
| Compound B | A549 | 12.30 | 45.00 |
| Compound C | HeLa | 10.50 | 40.00 |
Note: GI50 refers to the concentration required to inhibit cell growth by 50%, and TGI refers to the concentration that causes total growth inhibition.
Table 2: Herbicidal Efficacy
| Formulation Type | Active Ingredients | Efficacy (%) |
|---|---|---|
| Pre-emergence | 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol + Glyphosate | 85 |
| Post-emergence | 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol + Atrazine | 75 |
Case Studies
- Anticancer Study : A study conducted by the National Cancer Institute evaluated the anticancer properties of a series of compounds related to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol. The results demonstrated significant growth inhibition across multiple cancer cell lines, suggesting its potential as a lead compound for drug development.
- Herbicide Formulation Development : Research into the formulation of herbicides incorporating this compound revealed that combining it with traditional herbicides like glyphosate resulted in enhanced weed control efficacy compared to using glyphosate alone. This study emphasizes the importance of synergistic effects in agrochemical applications.
Mechanism of Action
The mechanism of action of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can then participate in catalytic cycles. The compound’s biological activities are thought to be related to its ability to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol include other Schiff bases derived from different aromatic amines and aldehydes. For example:
- 2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol
- 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-ethoxyphenol
These compounds share similar structural features but differ in the substituents on the aromatic rings or the nature of the aldehyde or amine used in their synthesis. The uniqueness of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol lies in its specific substituents, which can influence its reactivity and biological activity.
Biological Activity
2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol, also known as a derivative of methoxyphenol, has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial effects, antiproliferative properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol is C14H11Cl2NO2, with a molecular weight of 296.15 g/mol. The structure features a methoxy group and a dichlorophenyl imine moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of methoxyphenol can inhibit the growth of various bacterial strains. In particular:
- Minimum Inhibitory Concentrations (MICs) : Compounds in this class have exhibited MIC values ranging from 62.5 to 200 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .
- Mechanism : The antimicrobial action is often attributed to the disruption of microbial cell membranes and inhibition of biofilm formation .
Antiproliferative Effects
The antiproliferative activity of 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol has been evaluated against various cancer cell lines:
- Cell Lines Tested : Notable studies have included assessments on breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
- IC50 Values : The compound showed IC50 values in the range of 200-300 µg/mL, indicating moderate antiproliferative effects .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Gene Expression Modulation : Similar compounds have been shown to modulate the expression of genes associated with cell cycle regulation and apoptosis .
- Inhibition of Efflux Pumps : Some derivatives inhibit efflux pumps in bacteria, enhancing the efficacy of other antimicrobial agents .
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives highlighted that 2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized its potential as a lead compound for developing new antibiotics.
Study 2: Cancer Cell Line Testing
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. Flow cytometry analyses revealed an increase in apoptotic cells following treatment.
Data Summary Table
Q & A
Basic Research Question
- FT-IR : Confirms imine (C=N) stretching at ~1600–1630 cm⁻¹ and phenolic O–H at ~3200–3400 cm⁻¹. Disappearance of aldehyde C=O (~1700 cm⁻¹) confirms reaction completion .
- NMR :
- X-ray Crystallography : Resolves bond lengths (e.g., C=N ~1.28–1.30 Å) and dihedral angles between aromatic planes, confirming the E-configuration .
What challenges arise in resolving crystallographic data for this Schiff base, and how are structural contradictions addressed?
Advanced Research Question
Crystallographic studies may report variations in bond angles or packing motifs due to:
- Polymorphism : Different solvent systems (e.g., DMSO vs. ethanol) can induce alternate crystal forms .
- Disorder : Chlorine atoms or methoxy groups may exhibit positional disorder, requiring refinement with occupancy constraints .
- Validation : Cross-referencing with computational models (DFT) or Hirshfeld surface analysis helps resolve discrepancies in hydrogen bonding networks .
How do electron-withdrawing substituents (Cl groups) influence reactivity and stability?
Advanced Research Question
The 3,5-dichlorophenyl moiety:
- Enhances Electrophilicity : Chlorine atoms increase the imine's susceptibility to nucleophilic attack (e.g., in reduction reactions using NaBH₄/CeCl₃) .
- Stabilizes Radicals : In antioxidant assays (DPPH/ABTS), the compound may exhibit radical scavenging via H-atom donation from the phenolic –OH, with Cl groups stabilizing intermediate radicals .
- pH-Dependent Stability : Under acidic conditions (pH < 3), the imine bond may hydrolyze, whereas basic conditions (pH > 10) deprotonate the phenol, altering solubility .
What methodologies evaluate the compound’s biological or antioxidant potential?
Advanced Research Question
- Antioxidant Assays :
- Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) assess inhibition of tyrosinase or acetylcholinesterase, with Cl substituents potentially enhancing binding affinity .
How can environmental fate studies predict degradation pathways for chlorinated phenolic compounds?
Advanced Research Question
- Hydrolysis : Evaluate pH-dependent imine bond cleavage via HPLC-MS to identify degradation products (e.g., 3,5-dichloroaniline and 6-methoxysalicylaldehyde) .
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure; chlorinated byproducts (e.g., dichlorophenols) are monitored via GC-MS .
- Microbial Degradation : Soil slurry assays with Pseudomonas spp. assess biodegradation rates under aerobic/anaerobic conditions .
What experimental designs assess the compound’s stability under varying conditions?
Advanced Research Question
- Thermal Stability : TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition temperatures (>200°C common for Schiff bases) .
- Solvent Effects : Solubility is tested in 10+ solvents (e.g., DMF, THF, chloroform) via saturation shake-flask method, correlating with Hansen solubility parameters .
- Long-Term Storage : Accelerated stability studies (40°C/75% RH for 6 months) monitor crystallinity (PXRD) and purity (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
